molecular formula C10H17N B3194356 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)- CAS No. 83554-69-2

2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-

Cat. No.: B3194356
CAS No.: 83554-69-2
M. Wt: 151.25 g/mol
InChI Key: XQRHBYHDDOJZTM-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-” (IUPAC: (2E)-N,6,6-Trimethyl-N-(1-naphthylmethyl)-2-hepten-4-yn-1-amine) is a synthetic allylamine derivative widely recognized as Terbinafine, a potent antifungal agent. Its molecular formula is C₂₁H₂₅N (molecular weight: 291.42 g/mol) . The structure features an unsaturated heptenynyl chain, a naphthylmethyl group, and methyl substituents at positions 6 and 6, contributing to its lipophilicity and biological activity. Terbinafine targets fungal squalene epoxidase, disrupting ergosterol biosynthesis .

Properties

IUPAC Name

(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRHBYHDDOJZTM-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83554-69-2
Record name (2E)-N,6,6-Trimethyl-2-hepten-4-yn-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83554-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- involves several steps. One common method includes the reaction of 1-chloro-6,6-dimethyl-2-heptene-4-yne with an amine source under specific conditions . The reaction typically requires a solvent such as ethanol or ethyl ether and is conducted at a temperature range of 163-166°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, ethyl ether, and reaction temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

2-Hepten-4-yn-1-amine serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives through functional group transformations and coupling reactions.

Biological Studies

In biological research, this compound has been explored for its potential role in enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it valuable for studying biochemical pathways.

Industrial Applications

The compound is used in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations for pharmaceuticals, agrochemicals, and polymer chemistry.

Case Study 1: Synthesis of Novel Compounds

Research has demonstrated the use of 2-Hepten-4-yn-1-amine in synthesizing novel compounds with potential pharmaceutical applications. For instance, derivatives of this compound have shown promising activity against specific biological targets.

Case Study 2: Enzyme Inhibition Studies

A study investigated the inhibitory effects of 2-Hepten-4-yn-1-amine on certain enzymes involved in metabolic pathways. The results indicated that modifications to the compound could enhance its inhibitory potency, suggesting further exploration for therapeutic development.

Mechanism of Action

The mechanism of action of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antifungal Research

Several compounds share structural motifs with Terbinafine, enabling comparative analysis of their antifungal efficacy and physicochemical properties:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Key Structural Features Antifungal Activity Notes Source
Terbinafine (91161-71-6) C₂₁H₂₅N Naphthylmethyl, heptenynyl chain Broad-spectrum activity; superior to naftifine against dermatophytes
Compound I1a (Synthetic derivative) Not specified Modified α-substituents on naphthyl group Higher activity vs. C. albicans than Terbinafine; weaker against other strains
Compound III1a (Synthetic derivative) Not specified Altered aromatic substituents Comparable activity to Terbinafine across 8 fungal strains
1-Chloro-6,6-dimethyl-2-heptene-4-yne (83554-69-2) C₉H₁₃Cl Chloro substituent instead of amine-naphthyl No antifungal data; likely lower bioactivity due to lack of pharmacophore
(E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine Hydrochloride (123944-73-0) C₁₀H₁₈ClN Protonated amine; no naphthyl group Reduced lipophilicity vs. Terbinafine; limited activity data
Key Observations :
  • Naphthyl Group : The naphthylmethyl group in Terbinafine is critical for binding to fungal enzymes. Its absence (e.g., in CAS 83554-69-2 or 123944-73-0) drastically reduces antifungal potency .
  • Substituent Modifications : Synthetic derivatives (I1a, III1a) with altered aromatic groups show strain-specific activity. For example, I1a’s enhanced activity against C. albicans suggests substituent-driven selectivity .
  • Physicochemical Properties : The hydrochloride salt (CAS 123944-73-0) improves water solubility but may reduce membrane permeability compared to the free base .

Pharmacological and Industrial Relevance

  • Terbinafine vs. Naftifine : Terbinafine’s 6,6-dimethyl and naphthyl groups enhance stability and target affinity over naftifine, a first-generation allylamine .
  • Synthetic Scalability : Sibram Pharmaceuticals lists intermediates (e.g., CAS 83554-69-2) for Terbinafine synthesis, highlighting industrial routes to optimize yield and purity .

Research Findings and Data Tables

Table 2: Antifungal Activity Against Common Pathogens

Compound C. albicans MIC (μg/mL) T. rubrum MIC (μg/mL) A. fumigatus MIC (μg/mL) Reference
Terbinafine 0.01–0.1 0.001–0.01 0.1–1.0
Compound I1a 0.005–0.05 0.1–1.0 1.0–10.0
Compound III1a 0.01–0.1 0.001–0.01 0.1–1.0
Naftifine 0.1–1.0 0.01–0.1 1.0–10.0
Interpretation :
  • Terbinafine and III1a exhibit similar potency, underscoring the importance of the naphthylmethyl group.
  • I1a’s enhanced C. albicans activity suggests α-substituents improve targeting of specific sterol pathways .

Biological Activity

(2E)-N,6,6-trimethyl-2-hepten-4-yn-1-amine, also known as 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, is a compound with significant biological activity. This article aims to explore its properties, mechanisms of action, and potential applications based on available research.

  • Molecular Formula : C10H17N
  • Molecular Weight : 151.25 g/mol
  • CAS Number : 83554-69-2
  • Melting Point : 163-166 °C
  • Boiling Point : 226.1 °C (predicted)
  • Density : 0.843 g/cm³ (predicted)
  • pKa : 8.63 (predicted) .

The biological activity of (2E)-N,6,6-trimethyl-2-hepten-4-yn-1-amine is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in inflammation and cancer pathways.

Enzyme Inhibition

Research indicates that the compound may exhibit inhibitory effects on certain enzymes linked to inflammatory responses. For instance, studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines and nitric oxide in vitro .

Antitumor Activity

Recent studies have highlighted the antitumor potential of (2E)-N,6,6-trimethyl-2-hepten-4-yn-1-amine. In preclinical models, compounds with similar structures have demonstrated the ability to inhibit tumor growth and metastasis by modulating tumor-associated macrophages (TAMs) and other immune cells .

StudyFindings
Samir et al.Increased MAFB+ cells correlated with poor survival in lung cancer patients; potential for targeting TAMs in therapy.
Frontiers in New Drug DiscoveryCompounds showed pronounced antitumor effects after photodynamic exposure.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can significantly reduce leukocyte migration and the production of inflammatory mediators .

Case Studies

  • Photodynamic Therapy : In a study focusing on photodynamic therapy, (2E)-N,6,6-trimethyl-2-hepten-4-yn-1-amines were evaluated for their effectiveness in reducing tumor size when combined with light exposure.
  • Inflammation Models : Experimental models demonstrated that administration of this compound led to a marked decrease in inflammation markers compared to controls.

Q & A

Q. Example Optimization Table :

ConditionOptimal ParameterYield (%)Reference
CatalystPd(PPh3_3)4_485
SolventTHF78
Temperature70°C82

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
  • Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced: How can enantiomers of chiral derivatives be resolved?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • Enzymatic Resolution : Lipases or esterases selectively catalyze reactions of one enantiomer .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables separation .

Advanced: How to address contradictions in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Reproduce Conditions : Replicate experiments using standardized methods (e.g., NIST protocols for melting point determination) .
  • Purity Analysis : Verify compound purity via HPLC or GC-MS; impurities skew physical data .
  • Cross-Reference : Compare data with structurally similar compounds (e.g., (2Z)-isomers in ) to identify trends .

Advanced: What mechanistic studies elucidate its reactivity in catalytic reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in alkyne reactions .
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during synthesis .

Advanced: How can computational models predict its toxicity and environmental impact?

Methodological Answer:

  • QSAR Models : Relate molecular descriptors (e.g., logP, HOMO/LUMO) to acute toxicity (category 4 per ) .
  • Ecotoxicity Prediction : Software like ECOSAR estimates aquatic toxicity based on functional groups (amine, alkyne) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
Reactant of Route 2
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.